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The advent of red-shifted fluorescent indicators has revolutionized neuroscience research,
enabling deeper tissue imaging, reduced phototoxicity, and the ability to perform simultaneous
multi-color imaging and optogenetic manipulations. This document provides detailed
application notes and protocols for a selection of popular "New Red" genetically encoded and
synthetic fluorescent probes for monitoring neuronal activity.

I. Overview of "New Red" Fluorescent Probes

Red fluorescent probes offer significant advantages over their green counterparts for in vivo
neuroscience applications. The longer excitation and emission wavelengths of red light are less
scattered by tissue, allowing for imaging deeper into the brain.[1][2] Additionally, red light is less
phototoxic and reduces autofluorescence from endogenous molecules.[3] This spectral window
also minimizes crosstalk with blue-light activated optogenetic tools, enabling all-optical
interrogation of neural circuits.[1][4]

This guide focuses on two main classes of "New Red" probes:

¢ Genetically Encoded Calcium Indicators (GECIs): These protein-based sensors, such as
jRCaMP1a, JRGECO1a, and FRCaMPi, can be targeted to specific neuronal populations
using genetic techniques, allowing for chronic monitoring of neural activity.
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e Genetically Encoded Voltage Indicators (GEVIS): Probes like VARNAM and FlicR1 offer
direct measurement of neuronal membrane potential with high temporal resolution.[5][6][7]

e Synthetic Calcium Indicators: Small molecule dyes like Cal-590 and Rhod-4 offer bright
signals and are useful for acute imaging experiments.[8][9]

Il. Quantitative Data of Selected "New Red" Probes

For ease of comparison, the following table summarizes the key quantitative properties of
several "New Red" fluorescent probes alongside a popular green GECI, GCaMP6s.

. Excitatio Emission  Affinity AF/Fo (1 Referenc
Indicator Type

n (nm) (nm) (Kd) AP) e(s)
jRCaMPla  GECI ~561 ~583 ~230 nM ~15% [4]
JRGECOla GECI ~561 ~589 ~148 nM ~50% [10]
SomaFRC
, GECI ~570 ~593 ~210 nM ~60% [11]
aMPi
~11% /100
VARNAM GEVI ~555 ~600 N/A [5][12]
mV
FlicR1 GEVI ~565 ~600 N/A ~3% / AP [6][71[13]
. . [14][15][16]
Cal-590 Synthetic ~573 ~588 ~561 nM High (7]
Rhod-4 Synthetic ~530 ~555 ~525 nM High [8][9][18]
GECI
GCaMP6s ~488 ~512 ~144 nM ~50% [19]
(Green)

lll. Sighaling Pathways and Experimental Workflows
A. Neuronal Calcium Signaling Pathway

Genetically encoded calcium indicators (GECIs) are designed to report the influx of calcium
ions (Caz*) that occurs upon neuronal depolarization. This process is a fundamental
component of neuronal signaling.
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B. In Vivo Two-Photon Calcium Imaging Workflow

The following diagram outlines the major steps involved in a typical in vivo two-photon calcium
imaging experiment in a mouse model using a genetically encoded red fluorescent probe.
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Workflow for In Vivo Two-Photon Calcium Imaging

IV. Experimental Protocols
A. Protocol for In Vivo Two-Photon Calcium Imaging
with JRCaMP1la in Mice
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This protocol describes the expression of JRCaMP1a in cortical neurons via AAV injection and
subsequent in vivo imaging in awake, head-fixed mice.[4]

1. AAV Vector Preparation and Injection

e Vector: AAV-hSyn-jRCaMP1la. The human synapsin promoter drives neuron-specific
expression.

¢ Animal Model: Adult C57BL/6 mice (8-12 weeks old).
e Anesthesia: Isoflurane (1-2% in Oz).

e Procedure:

[e]

Secure the anesthetized mouse in a stereotaxic frame.

o

Perform a craniotomy over the desired brain region (e.g., primary visual cortex, V1).

[¢]

Inject ~200 nL of the AAV vector at a rate of ~40 nL/min into the target cortical layer.

[¢]

Following injection, implant a cranial window consisting of a glass coverslip secured with
dental cement.[20][21][22]

[e]

Allow 2-3 weeks for viral expression and recovery before imaging.[23]
2. In Vivo Two-Photon Imaging
e Microscope: Two-photon scanning microscope with a tunable femtosecond laser.
o Excitation: Tune the laser to ~1040 nm for optimal jRCaMP1a excitation.
o Objective: 25x water-immersion objective (NA > 1.0).
e Procedure:
o Head-fix the awake mouse under the microscope.

o Locate the region of interest with JRCaMP1a expression.
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o Acquire time-series images at a frame rate of ~30 Hz.

o Present sensory stimuli or engage the animal in a behavioral task as required by the
experimental design.

3. Data Analysis

e Motion Correction: Use an algorithm such as Suite2p or CalmAn to correct for motion
artifacts.[24][25][26]

e ROI Segmentation: Automatically or manually identify individual neurons (regions of interest,
ROIs).

o Fluorescence Trace Extraction: Extract the mean fluorescence intensity from each ROI for
each frame.

o AF/Fo Calculation: Calculate the change in fluorescence over baseline (AF/Fo) to represent
neuronal activity.

o Spike Deconvolution: Apply algorithms to infer spike times from the calcium traces.

B. Protocol for Loading and Imaging with Cal-590 AM in
Brain Slices

This protocol provides a method for acute loading of the synthetic red calcium indicator Cal-590
AM into neurons in brain slices.[14][15][16][17]

1. Preparation of Solutions

e Cal-590 AM Stock Solution: Dissolve 50 ug of Cal-590 AM in 45 pL of high-quality, anhydrous
DMSO to make a ~1 mM stock solution.

e Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

o Loading Buffer: Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NacCl,
2.5 KCl, 2 CaClz, 1 MgClz, 25 NaHCOs, 1.25 NaH2POa4, and 25 glucose, bubbled with 95%
02/5% CO:so.
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2. Staining Procedure
e Prepare acute brain slices (300-400 um thick) from the desired brain region.

e For the loading solution, mix the Cal-590 AM stock and Pluronic F-127 stock with aCSF to
achieve a final concentration of ~5 uM Cal-590 AM and 0.02% Pluronic F-127.

 Incubate the brain slices in the loading solution at 37°C for 30-45 minutes.

 After incubation, transfer the slices to fresh aCSF and allow them to de-esterify for at least
30 minutes at room temperature before imaging.

3. Imaging
e Microscope: Confocal or two-photon microscope.

o Excitation: For one-photon excitation, use a ~570 nm laser line. For two-photon excitation,
use a laser tuned to ~1040 nm.

e Emission: Collect fluorescence emission between 585 and 630 nm.
e Procedure:

o Perfuse the slice with aCSF in the recording chamber.

o Acquire baseline fluorescence images.

o Stimulate the neurons as desired (e.g., electrically or with a puff of high potassium aCSF)
and record the resulting changes in fluorescence.

V. Concluding Remarks

The development of "New Red" fluorescent probes represents a significant advancement in the
field of neuroscience, providing powerful tools to investigate the structure and function of neural
circuits with unprecedented detail. The choice of indicator will depend on the specific
experimental question, with genetically encoded probes being ideal for chronic studies in
specific cell populations and synthetic dyes offering high brightness for acute preparations. The
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protocols and data presented here serve as a starting point for researchers to incorporate
these powerful tools into their experimental repertoire.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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